

Application Notes and Protocols for Uranium(II) as a Reducing Agent

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Compound of Interest

Compound Name: Uranium(2+)

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Introduction

Uranium complexes in the +2 oxidation state, U(II), are potent reducing agents with unique reactivity, particularly in the activation of small molecules. The accessibility of the U(II)/U(III), U(II)/U(IV), and even U(II)/U(VI) redox couples allows for versatile single and multi-electron transfer reactions. This document provides an overview of the applications of U(II) as a reducing agent, with a focus on its role in dinitrogen activation and the reduction of organic substrates. Detailed protocols for the synthesis of a key U(II) precursor and its application in representative reduction reactions are provided below.

Applications of U(II) as a Reducing Agent

The low valent nature of U(II) makes it a powerful reductant for a range of substrates. Key applications include:

- **Small Molecule Activation:** U(II) complexes have demonstrated remarkable ability to activate and cleave strong chemical bonds in small molecules like dinitrogen (N₂). This has significant

implications for the development of novel nitrogen fixation processes under mild conditions.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Multi-Electron Reductions:** U(II) reagents can mediate multi-electron reductions of organic substrates. A notable example is the four-electron reduction of azobenzene to form a U(VI) bis(imido) complex.
- **Reductive Cleavage and Coupling Reactions:** U(II) synthons can be used in reductive cleavage and C-C coupling reactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of representative U(II) complexes and their precursors.

Table 1: Synthesis Yields of Key Uranium Complexes

Complex	Starting Material	Reducing Agent	Solvent	Yield (%)	Reference
$[\{\eta^5\text{-1,2,4-(Me}_3\text{Si)}_3\text{C}_5\text{H}_2\}_2\text{UCl}_2]$	UCl ₄ , $[\text{1,2,4-(Me}_3\text{Si)}_3\text{C}_5\text{H}_2]\text{K}$	-	Toluene	86	Organometallics 2022, 41, 15, 2038–2053
$[\{\eta^5\text{-1,2,4-(Me}_3\text{Si)}_3\text{C}_5\text{H}_2\}_2\text{U(bipy)}]$	$[\{\eta^5\text{-1,2,4-(Me}_3\text{Si)}_3\text{C}_5\text{H}_2\}_2\text{UCl}_2]$	KC ₈	Toluene	80	Organometallics 2022, 41, 15, 2038–2053
$[\text{K(2.2.2-cryptand)}][\text{U(NPh)}_2\{\text{N(SiMe}_3\text{)}_2\text{N}\}_3\text{U}\{\mu\text{-O}\}]_3]$	$[\text{K(2.2.2-cryptand)}]_2[\{\{\{\text{N(SiMe}_3\text{)}_2\text{N}\}_3\text{U}\}\}_2\{\mu\text{-O}\}]_2]$	-	THF	69	Chem. Sci., 2021, 12, 6153-6158

Table 2: Redox Potentials of Selected Uranium Couples

Redox Couple	E _{1/2} (V vs. Fc ⁺ /Fc)	Solvent/Electrolyte	Reference
U(IV)/U(III)	-3.27	THF/[nBu ₄ N][PF ₆]	J. Am. Chem. Soc. 2023, 145, 28, 16271– 16283
U(III)/U(II)	-2.45	THF/[nBu ₄ N][PF ₆]	J. Am. Chem. Soc. 2023, 145, 28, 16271– 16283

Experimental Protocols

Protocol 1: Synthesis of the U(II) Synthon Precursor, [{η⁵-1,2,4-(Me₃Si)₃C₅H₂]₂U(bipy)]

This protocol describes the synthesis of a stable U(III) complex containing a bipyridyl ligand, which can act as a source of the U(II) fragment, {η⁵-1,2,4-(Me₃Si)₃C₅H₂]₂U(II), in subsequent reactions.^{[4][5]}

Materials:

- [{η⁵-1,2,4-(Me₃Si)₃C₅H₂]₂UCl₂] (1)
- 2,2'-Bipyridine (bipy)
- Potassium graphite (KC₈)
- Toluene, anhydrous and deoxygenated
- Standard Schlenk line and glovebox equipment

Procedure:

- In a glovebox, a Schlenk flask is charged with [{η⁵-1,2,4-(Me₃Si)₃C₅H₂]₂UCl₂] (1, 1.00 g, 0.98 mmol) and 2,2'-bipyridine (0.15 g, 0.96 mmol).
- Anhydrous toluene (50 mL) is added to the flask, and the mixture is stirred to form a suspension.

- Potassium graphite (KC_8 , 0.27 g, 2.0 mmol) is added to the suspension at room temperature.
- The reaction mixture is stirred at room temperature for 12 hours, during which the color changes to dark green.
- The reaction mixture is filtered to remove graphite and other solid byproducts.
- The filtrate is concentrated under reduced pressure.
- The resulting solid is washed with cold pentane and dried under vacuum to yield dark-green crystals of $[\{\eta^5\text{-1,2,4-(Me}_3\text{Si)}_3\text{C}_5\text{H}_2\}_2\text{U}(\text{bipy})]$ (2).
- Yield: 80%

Protocol 2: Four-Electron Reduction of Azobenzene using a "Masked" U(II) Synthon

This protocol details the four-electron reduction of azobenzene using a diuranium(III) oxo-bridged complex, which acts as a "masked" source of a U(II) synthon.

Materials:

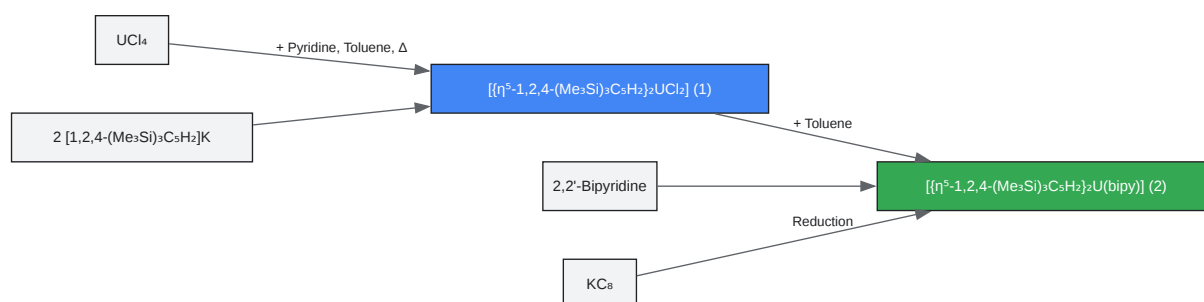
- $[\text{K}(2.2.2\text{-cryptand})]_2[\{((\text{Me}_3\text{Si})_2\text{N})_3\text{U}\}_2(\mu\text{-O})]$ (1)
- Azobenzene
- Tetrahydrofuran (THF), anhydrous and deoxygenated
- Hexane, anhydrous and deoxygenated
- Standard Schlenk line and glovebox equipment

Procedure:

- In a glovebox, a solution of azobenzene (33 mg, 0.18 mmol) in THF (2 mL) is prepared.
- This solution is added to a stirred solution of $[\text{K}(2.2.2\text{-cryptand})]_2[\{((\text{Me}_3\text{Si})_2\text{N})_3\text{U}\}_2(\mu\text{-O})]$ (1, 200 mg, 0.09 mmol) in THF (5 mL) at $-80\text{ }^\circ\text{C}$. The solution immediately turns dark brown.
- The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

- The solvent is removed under reduced pressure.
- The residue is extracted with toluene and filtered to remove insoluble byproducts.
- The toluene is removed under vacuum, and the resulting solid is dissolved in a minimum amount of THF.
- Slow diffusion of hexane into the concentrated THF solution at $-40\text{ }^{\circ}\text{C}$ yields single crystals of the trans-bis(imido) complex $[\text{K}(2.2.2\text{-cryptand})][\text{U}(\text{NPh})_2\{\text{N}(\text{SiMe}_3)_2\}_3]$.
- Yield: 69%

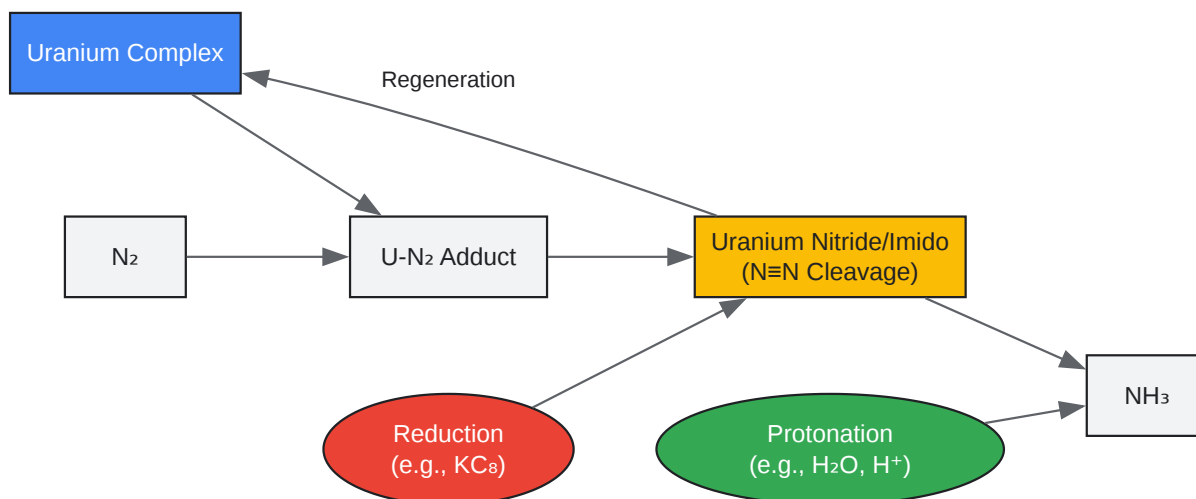
Diagrams



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Caption: Synthesis of the U(II) synthon precursor.

Caption: Four-electron reduction of azobenzene by a masked U(II) synthon.



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Caption: General workflow for dinitrogen activation by a U(II) complex.

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